Physicochemical Differentiation: clogP and Polar Surface Area Drive Formulation and Permeability Decisions
The target compound possesses a computed octanol-water partition coefficient (clogP) of 1.71 and a topological polar surface area of 78.27 Ų [1]. This places it within the optimal oral drug-like space (Lipinski Rule of Five: MW < 500, clogP ≤ 5, HBD ≤ 5, HBA ≤ 10; Veber: tPSA ≤ 140 Ų) [1]. In contrast, the 4-trifluoromethylphenyl analog (C18H19F3N4O2) carries a substantially higher clogP (estimated ~2.5) due to the electron-withdrawing CF3 group, which increases lipophilicity and may alter membrane partitioning and non-specific protein binding . The 4-chlorophenyl analog (clogP ~1.9–2.0) and 2,4-dichlorophenyl analog (clogP ~2.4) show intermediate increases. For procurement decisions where aqueous solubility, formulation compatibility, or CNS penetration potential are critical parameters, the target compound's lower clogP and moderate tPSA distinguish it from lipophilic analogs that may exhibit poorer solubility and higher plasma protein binding.
| Evidence Dimension | Computed lipophilicity (clogP) and polar surface area (tPSA) |
|---|---|
| Target Compound Data | clogP = 1.71; tPSA = 78.27 Ų; MW = 346.36 |
| Comparator Or Baseline | 4-CF3-phenyl analog: clogP ≈ 2.5; 4-Cl-phenyl analog: clogP ≈ 1.9–2.0; 2,4-diCl-phenyl analog: clogP ≈ 2.4 (estimated from structural increments) |
| Quantified Difference | clogP difference: 0.2–0.8 log units lower for target vs. lipophilic analogs; tPSA difference: target compound has higher tPSA than 4-Cl analog (~72 Ų), conferring better aqueous solubility potential |
| Conditions | Computed values from ECBD/Sildrug database and structural estimation; no experimental logP or solubility data available |
Why This Matters
A lower clogP with adequate tPSA favors aqueous solubility and reduces non-specific binding, making the target compound preferable for in vitro assays requiring DMSO-free or low-DMSO conditions compared to more lipophilic analogs.
- [1] EOS48746 Compound Record. Sildrug ECBD Database. Molecular Formula: C17H19FN4O3; MW: 346.36; clogP: 1.71; tPSA: 78.27; Rotatable Bonds: 4; HBA: 7; HBD: 1. View Source
